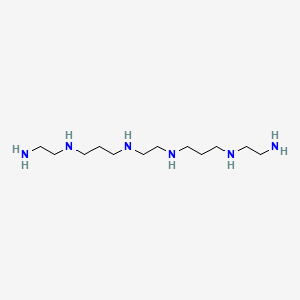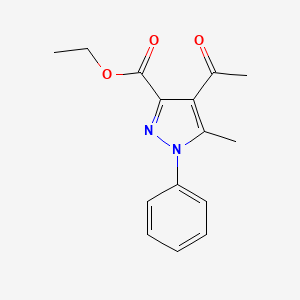sulfanium bromide CAS No. 63942-01-8](/img/structure/B14508377.png)
[(4-Hydroxyphenyl)methyl](tetradecyl)sulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)methylsulfanium bromide is an organic compound that features a sulfanium ion bonded to a long alkyl chain and a phenolic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)methylsulfanium bromide typically involves the reaction of 4-hydroxybenzyl alcohol with tetradecyl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-hydroxybenzyl alcohol is replaced by the tetradecyl group, forming the sulfanium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxyphenyl)methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfanium ion can be reduced to form thiols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Thiols
Substitution: Various substituted sulfanium compounds
Applications De Recherche Scientifique
(4-Hydroxyphenyl)methylsulfanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)methylsulfanium bromide involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The phenolic group can also interact with proteins and enzymes, inhibiting their function.
Comparaison Avec Des Composés Similaires
(4-Hydroxyphenyl)methylsulfanium bromide can be compared with other similar compounds such as:
- (4-Hydroxyphenyl)methylsulfanium bromide
- (4-Hydroxyphenyl)methylsulfanium bromide
Uniqueness
The uniqueness of (4-Hydroxyphenyl)methylsulfanium bromide lies in its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, making it particularly effective in disrupting biological membranes and enhancing its antimicrobial properties.
Propriétés
Numéro CAS |
63942-01-8 |
|---|---|
Formule moléculaire |
C21H37BrOS |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)methyl-tetradecylsulfanium;bromide |
InChI |
InChI=1S/C21H36OS.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23-19-20-14-16-21(22)17-15-20;/h14-17,22H,2-13,18-19H2,1H3;1H |
Clé InChI |
GWUPJQCDVDDTJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[SH+]CC1=CC=C(C=C1)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)


![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)

